BMS-770767 is a chemical compound recognized for its role as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1. This enzyme is crucial in the metabolism of cortisol, influencing various metabolic processes and conditions such as obesity and diabetes. The inhibition of this enzyme by BMS-770767 has been studied for its potential therapeutic effects in managing metabolic syndromes.
BMS-770767 was developed by Bristol-Myers Squibb as part of their research into metabolic disorders. It falls under the category of synthetic organic compounds specifically designed to interact with biological systems. This compound is classified within the broader group of steroid derivatives due to its structural characteristics and functional interactions.
The synthesis of BMS-770767 has been described in several studies, focusing on efficient methods to produce this compound with high purity and yield. One notable approach involves a multi-step synthetic route that incorporates advanced organic synthesis techniques.
The synthesis typically begins with readily available starting materials, which undergo various transformations including alkylation, cyclization, and functional group modifications. For instance, a highly efficient method reported involves the use of specific reagents and catalysts that facilitate the formation of key intermediates leading to BMS-770767. The process emphasizes minimizing waste and maximizing yield, aligning with green chemistry principles.
BMS-770767 possesses a complex molecular structure characterized by multiple rings and functional groups that confer its biological activity. The molecular formula is CHNO, indicating a significant presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The compound's molecular weight is approximately 336.42 g/mol. Its structural representation includes a bicyclic framework that is essential for its interaction with the 11β-hydroxysteroid dehydrogenase type 1 enzyme.
BMS-770767 undergoes various chemical reactions typical for organic compounds, including nucleophilic substitutions and electrophilic additions. These reactions are crucial during its synthesis and potential modifications for enhancing its pharmacological properties.
The stability of BMS-770767 under different pH conditions has been studied to understand its behavior in biological systems. Furthermore, the compound's reactivity can be influenced by substituents on its core structure, allowing for tailored modifications to improve efficacy or reduce side effects.
BMS-770767 exerts its pharmacological effects primarily through the inhibition of 11β-hydroxysteroid dehydrogenase type 1. This inhibition leads to decreased conversion of cortisone to cortisol in tissues, resulting in lower local cortisol levels which can ameliorate conditions associated with excess glucocorticoid activity.
Studies have shown that BMS-770767 effectively reduces hyperglycemia in animal models by modulating glucose metabolism pathways influenced by cortisol levels. This mechanism highlights its potential application in treating metabolic disorders like type 2 diabetes.
BMS-770767 is typically presented as a white to off-white solid at room temperature. Its solubility profile indicates moderate solubility in organic solvents while being less soluble in water, which is a common characteristic for many synthetic organic compounds.
The compound exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions. Its log P value suggests it has favorable lipophilicity for membrane permeability, an important factor for drug absorption.
BMS-770767 has been primarily investigated for its therapeutic potential in managing metabolic diseases linked to cortisol dysregulation. Its role as an 11β-hydroxysteroid dehydrogenase type 1 inhibitor positions it as a candidate for further clinical studies aimed at treating conditions like obesity, metabolic syndrome, and type 2 diabetes.
BMS-770767 features a complex polycyclic structure combining a triazolopyridine core with a substituted bicyclo[2.2.1]heptane system. Key characteristics include:
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
IUPAC Name | 4-[8-(2-Chlorophenoxy)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-bicyclo[2.2.1]heptan-1-ol |
Stereochemistry | Endo conformation of bicyclic system |
Appearance | White to off-white powder |
Solubility | ≥5 mg/mL in DMSO (warmed) |
Storage Stability | -20°C (powder); -80°C (DMSO solutions) |
The molecule contains a chiral bicyclo[2.2.1]heptanol moiety critical for target engagement, confirmed through crystallography studies. Its log P value (predicted 3.52) supports tissue penetration, particularly in liver and adipose depots where 11β-HSD1 is abundant [4] [7]. The 2-chlorophenoxy group enables π-stacking interactions within the enzyme's catalytic pocket, while the triazolopyridine acts as a steric blocker for NADPH cofactor binding.
The rationale for 11β-HSD1 inhibition emerged from observations of tissue-specific glucocorticoid dysregulation in metabolic syndrome. Unlike global glucocorticoid receptor antagonists, 11β-HSD1 inhibitors target intracellular cortisol regeneration, avoiding adrenal suppression. Historical milestones include:
Table 2: Key Developmental Milestones for 11β-HSD1 Inhibitors
Phase | Advancement | Significance |
---|---|---|
Preclinical | Adipose 11β-HSD1 overexpression models | Linked local cortisol to metabolic dysfunction |
Early Clinical | Carbenoxolone (non-selective inhibitor) trials | Proof-of-concept for glucose tolerance improvement |
Lead Optimization | BMS-770767 design (Bristol-Myers Squibb) | Achieved nanomolar potency and tissue selectivity |
Isotope Labeling | [14C]BMS-770767 synthesis (2016) | Enabled human ADME and bioanalytical studies |
BMS-770767 was engineered to overcome limitations of early inhibitors like carbenoxolone, which exhibited mineralocorticoid side effects. Its development leveraged structure-activity relationship (SAR) studies focusing on: 1) Isozyme selectivity (>1,000-fold vs. 11β-HSD2), 2) Oral bioavailability, and 3) Sustained tissue residence time. Carbon-14 radiolabeled versions ([phenyl-14C(U)]BMS-770767) were synthesized to support clinical biotransformation studies, synthesized via late-stage intermediate coupling with [14C(U)]2-chlorophenol (18% yield) [2]. A stable isotope analog ([13C6]BMS-770767) was concurrently developed as an LC/MS internal standard [2].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0